molecular formula C8H12O3S B8520991 Ethyl 5-methyl-4-oxo-tetrahydrothiophene-3-carboxylate

Ethyl 5-methyl-4-oxo-tetrahydrothiophene-3-carboxylate

Cat. No. B8520991
M. Wt: 188.25 g/mol
InChI Key: CCBDAHIFQNKOSH-UHFFFAOYSA-N
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Patent
US06495565B2

Procedure details

Lithium hydroxide hydrate (3.48 g, 82.9 mmol) was added slowly to a solution of methyl thioglycolate (4.0 g, 37.7 mmol) and ethyl crotonate (4.3 g, 37.7 mmol) in DMF (60 mL), cooled to 0° C. The reaction was allowed to warm to room temperature, stir for 18 h, taken up in ethyl acetate, washed with 1 N HCl (until they remained acidic), washed with water, brine, dried over magnesium sulfate and concentrated in vacuo to give the ethyl 4-oxotetrahydro-5-methyl-3-thiophenecarboxylate (6.76 g, 100%) as an oil.
Name
Lithium hydroxide hydrate
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[OH-:2].[Li+].C(OC)(=O)[CH2:5][SH:6].[C:10]([O:15][CH2:16][CH3:17])(=O)/[CH:11]=[CH:12]/[CH3:13].[CH3:18]N(C=O)C>C(OCC)(=O)C>[O:1]=[C:12]1[CH:13]([CH3:18])[S:6][CH2:5][CH:11]1[C:10]([O:15][CH2:16][CH3:17])=[O:2] |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide hydrate
Quantity
3.48 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
4 g
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
4.3 g
Type
reactant
Smiles
C(\C=C\C)(=O)OCC
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WASH
Type
WASH
Details
washed with 1 N HCl (until they remained acidic)
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O=C1C(CSC1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.76 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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